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Compound of Interest

Compound Name: 2,5-Dichloro-4-iodoaniline

CAS No.: 500585-92-2

Cat. No.: B3142252

Get Quote

Executive Summary
2,5-Dichloro-4-iodoaniline (CAS: 29632-46-6) is a high-value halogenated aniline derivative

extensively utilized as a regioselective building block in pharmaceutical and agrochemical

synthesis.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the

amino group (

) allows for amide coupling or Sandmeyer transformations, while the iodine atom at the para
position serves as a preferential site for palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond strength relative to the C-Cl bonds.

This guide provides a definitive spectroscopic reference for researchers, detailing the Nuclear

Magnetic Resonance (

NMR), Infrared (IR), and Mass Spectrometry (MS) profiles required for rigorous structural
validation and quality control.
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To ensure spectroscopic data correlates with high-purity material, the following synthesis and

preparation context is provided. The data presented in this guide corresponds to material

synthesized via the regioselective iodination of 2,5-dichloroaniline.

Synthesis Protocol (Regioselective Iodination)
Precursor: 2,5-Dichloroaniline.[1][2]

Reagents: Silver Sulfate (

) and Iodine (

) in Dichloromethane (DCM) or Pyridinium Iodochloride in Methanol.[1]

Reaction Logic: The amino group activates the ring, directing electrophilic iodination to the

para position (C4).[1] The ortho position (C6) is sterically accessible but less favored under

controlled conditions due to the directing power of the amine and the steric bulk of the

adjacent chlorine at C5.[1]

Purification: Column chromatography (Hexanes/Ethyl Acetate) to remove di-iodinated

byproducts or unreacted starting material.[1]

Sample State for Analysis: Brown/Tan solid; Melting Point 53–57 °C.[1][3]

Mass Spectrometry (MS) Analysis
The mass spectrum of 2,5-dichloro-4-iodoaniline is dominated by the characteristic isotope

patterns of chlorine and the lability of the iodine atom.

Isotope Pattern Analysis
The presence of two chlorine atoms (

and

) creates a distinct triplet pattern for the molecular ion (

).

Molecular Formula:
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Monoisotopic Mass (

): 286.87 Da[1]

Expected Intensity Ratio (

):

(Calculated based on natural abundance of Cl).[1]

MS Data Table
m/z (Ion) Identity Interpretation

287

Molecular Ion (Base Peak in

mild ionization).[1] Contains

.

289
Isotope peak.[1] Contains

.

291
Isotope peak.[1] Contains

.

160 $[M - I]^+ $

Loss of Iodine.[1] Homolytic

cleavage of the weak C-I bond.

[1]

125 $[M - I - Cl]^+ $
Dehalogenation. Subsequent

loss of chlorine radical.[1]

Fragmentation Logic (Graphviz)

Molecular Ion [M]+
m/z 287 (35Cl2)

Fragment [M-I]+
m/z 160

- I• (127 Da)
Weakest Bond Fragment [M-I-Cl]+

m/z 125
- Cl• (35 Da) Benzyne/Ring Fragments

m/z < 100
Ring Disassembly

Click to download full resolution via product page
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Figure 1: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR) Profiling
The IR spectrum validates the functional groups, specifically the primary amine and the

substitution pattern of the benzene ring.

IR Data Table
Wavenumber (

)
Vibration Mode Assignment & Notes

3400 - 3300

Primary Amine Stretching.

Typically appears as a doublet

(symmetric/asymmetric) in

solution, but may broaden in

solid state (KBr).

3050 - 3000

Aromatic C-H Stretch. Weak

intensity, typical for

halogenated arenes.

1611
Amine Scissoring.[1]

Characteristic "Amine II" band.

1550 - 1450

Aromatic Ring Breathing.[1]

Skeletal vibrations of the

benzene ring.

1000 - 800

Out-of-Plane Bending. Pattern

indicative of isolated H atoms

(1,2,4,5-substitution).

~500 - 600

Carbon-Iodine Stretch. Often

weak/obscured in fingerprint

region.[1]

Nuclear Magnetic Resonance (NMR)
Characterization
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NMR provides the most definitive structural proof.[1] The high symmetry of the 2,5-dichloro

substitution pattern simplifies the spectrum, but the iodine atom introduces significant chemical

shift perturbations (Heavy Atom Effect).

NMR Data (400 MHz, )
Shift (

ppm)
Multiplicity Integral Assignment

Structural
Logic

7.59 Singlet (s) 1H H3

Located between

Cl and I.

Deshielded by

the inductive

effect of Cl and

the weak

deshielding/aniso

tropy of Iodine.

6.82 Singlet (s) 1H H6

Located between

Cl and

.[1] Significantly

shielded (upfield)

due to the strong

mesomeric (+M)

electron donation

of the amino

group.[1]

4.11
Broad Singlet (br

s)
2H

Exchangeable

protons.[1]

Chemical shift

varies with

concentration

and solvent

(typically 3.5 -

4.5 ppm).[1]
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NMR Data (100 MHz, )
Shift (

ppm)
Carbon Type Assignment Mechanistic Insight

143.7 Quaternary (C-N) C1

Deshielded by the

electronegative

Nitrogen atom (Ipso

effect).

138.9 Quaternary (C-Cl) C2 / C5
Deshielded by

Chlorine.[1]

137.1 Quaternary (C-Cl) C5 / C2
Deshielded by

Chlorine.[1]

118.1 Methine (C-H) C3 Aromatic C-H.[1]

115.3 Methine (C-H) C6

Shielded by the ortho

amino group (+M

effect).[1]

81.6 Quaternary (C-I) C4

Diagnostic Peak.[1]

Drastic upfield shift

due to the Heavy

Atom Effect (Spin-

orbit coupling) of

Iodine.[1] This

confirms the presence

of Iodine on the ring.

[1]

Structural Assignment Logic (Graphviz)
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2,5-Dichloro-4-iodoaniline
Structure

Amino Group (-NH2)
Electron Donor (+M)

Iodine Atom (-I)
Heavy Atom Effect

Chlorine Atoms (-Cl)
Inductive Withdraw (-I)

H6 (6.82 ppm)
Shielded by ortho-NH2

Ortho Shielding

C4 (81.6 ppm)
Extreme Shielding (C-I)

Spin-Orbit Coupling

H3 (7.59 ppm)
Deshielded by Cl/I

Inductive Deshielding

Click to download full resolution via product page

Figure 2: Correlation between substituent electronic effects and observed NMR chemical shifts.

Quality Control & Impurity Profiling
When analyzing 2,5-dichloro-4-iodoaniline, researchers should monitor for common

impurities using the data above:

2,5-Dichloroaniline (Starting Material): Look for a triplet/doublet pattern in

NMR (loss of symmetry) and lack of the C-I peak at 81.6 ppm in

NMR.

Di-iodinated species: If uncontrolled iodination occurs, a loss of the H3 singlet (7.59 ppm)

may be observed if the position is substituted.[1]

Regioisomers: The presence of any doublets (coupling

Hz) in the aromatic region indicates the formation of ortho-iodinated products (e.g.,
substitution at C6), destroying the para-singlet pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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